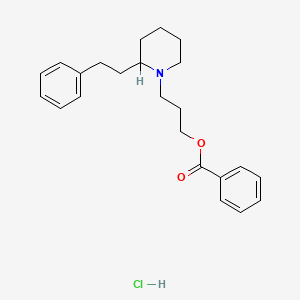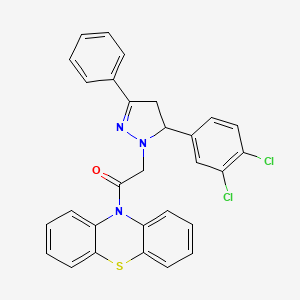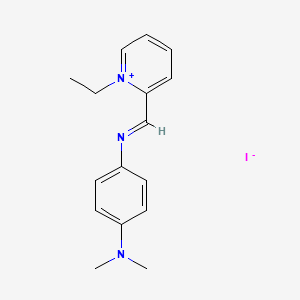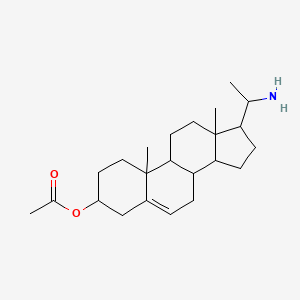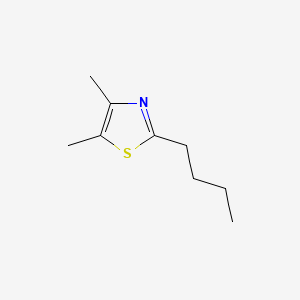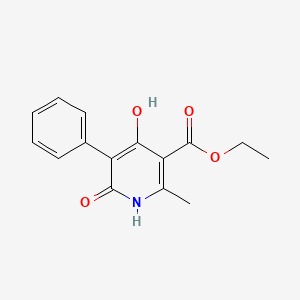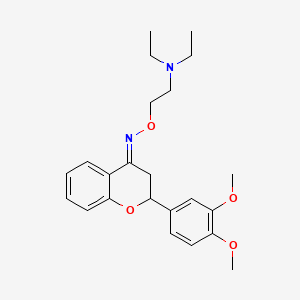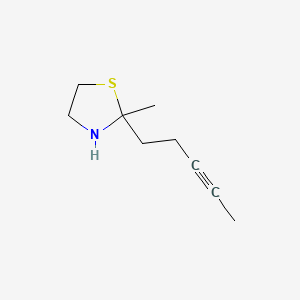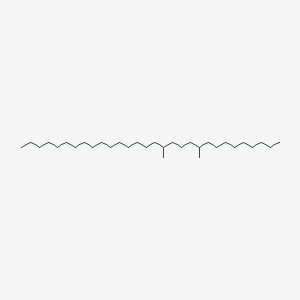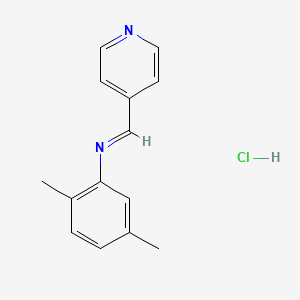
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride typically involves the condensation of 2,5-dimethylbenzenamine with 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation. The resulting Schiff base is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization and recrystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted aromatic compounds.
Applications De Recherche Scientifique
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Schiff base structure allows it to form reversible covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylbenzenamine: A precursor in the synthesis of the target compound.
4-Pyridinecarboxaldehyde: Another precursor used in the condensation reaction.
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine: The Schiff base form before conversion to the monohydrochloride salt.
Uniqueness
2,5-Dimethyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride is unique due to its combined aromatic and heterocyclic structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
75273-89-1 |
|---|---|
Formule moléculaire |
C14H15ClN2 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-1-pyridin-4-ylmethanimine;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-11-3-4-12(2)14(9-11)16-10-13-5-7-15-8-6-13;/h3-10H,1-2H3;1H |
Clé InChI |
HXGMLESEFBZCBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N=CC2=CC=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


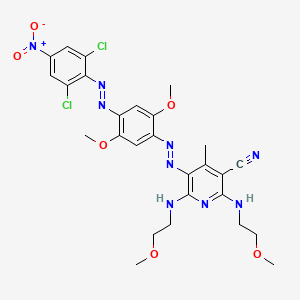
![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

